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molecular formula C13H15FN2 B174735 5-Fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 149669-43-2

5-Fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No. B174735
M. Wt: 218.27 g/mol
InChI Key: VQFAITGIMWXQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683096B2

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 0.7 g (5.5 mmol) of 5-fluoroindol and 2.1 g (13.6 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 0.8 g (67% of yield) of the desired product were obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.Cl.O.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH2:15]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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